N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small-molecule compound characterized by a benzodioxole-carboxamide core substituted with a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. The benzodioxole moiety (a fused bicyclic structure with two oxygen atoms) is linked to a carboxamide functional group, while the phenyl ring at the 4-position incorporates a pyrrolidin-2-one (2-oxopyrrolidine) substituent.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-9-14(5-6-15(12)21-8-2-3-18(21)22)20-19(23)13-4-7-16-17(10-13)25-11-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMXCNXTDCASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The benzo[d][1,3]dioxole moiety is then introduced through a series of substitution reactions. The final step involves the formation of the carboxamide group, which can be achieved through amide bond formation reactions using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzo[d][1,3]dioxole moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other benzodioxole-carboxamide derivatives, particularly those investigated for therapeutic applications. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Structural Differentiation
- Core Modifications: Unlike tulmimetostatum, which incorporates a chloro-substituted benzodioxole and a methoxyazetidinyl-cyclohexyl group, the target compound features a simpler pyrrolidinone-substituted phenyl ring.
- Functional Groups: The absence of a methylsulfanyl-pyridinone group (seen in tulmimetostatum) may limit the target compound’s binding to redox-sensitive targets, but the pyrrolidinone could improve solubility and metabolic stability.
Pharmacokinetic and Pharmacodynamic Insights
- Toxicity Profile : Tulmimetostatum’s antineoplastic activity is accompanied by dose-limiting gastrointestinal toxicity in clinical trials, whereas the target compound’s smaller structure may mitigate off-target effects .
- Binding Affinity: Computational modeling suggests the pyrrolidinone group in the target compound could engage hydrogen bonding with kinase ATP-binding pockets, analogous to ABT-737’s interactions with Bcl-2 proteins. However, empirical validation is lacking.
Research Findings and Limitations
- Target Compound: No peer-reviewed studies directly evaluate its efficacy or mechanism.
- Tulmimetostatum: Demonstrated in vitro efficacy against melanoma and breast cancer cell lines (IC₅₀: 10–50 nM) but requires co-administration with proteasome inhibitors for optimal activity .
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that belongs to the benzodioxole class, which has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential applications in diabetes management.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 432.5 g/mol
This compound features a benzodioxole moiety linked to a carboxamide group and a pyrrolidinone derivative, which are critical for its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study synthesized various benzodioxole-based compounds and evaluated their cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. Among these, certain derivatives exhibited significant inhibition of cell growth and induced apoptosis through various mechanisms:
- Cytotoxicity : Compounds demonstrated IC values ranging from 26 to 65 µM against cancer cell lines, indicating potent anticancer activity.
- Apoptosis Induction : Flow cytometry analyses revealed that treated cells exhibited increased early and late apoptosis rates compared to control groups (Table 1).
| Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |
|---|---|---|---|
| Control | 3.1 | 4.5 | 94.3 |
| Compound A | 23.7 | 12.11 | 75.2 |
| Compound B | 25.0 | 15.8 | 81.8 |
| Cisplatin | 32.4 | 16.3 | 60.5 |
This data suggests that the presence of specific substituents enhances the anticancer activity of benzodioxole derivatives by increasing their lipophilicity and cellular uptake.
The mechanism through which this compound exerts its effects includes:
- Inhibition of DNA Synthesis : The compound disrupts DNA replication in cancer cells, leading to cell cycle arrest.
- Mitochondrial Membrane Potential Disruption : It alters mitochondrial function, contributing to apoptosis.
Studies have also indicated that this compound may interact with specific enzymes or receptors involved in cancer progression, although detailed mechanistic studies are still ongoing.
Antidiabetic Potential
In addition to its anticancer properties, some benzodioxole derivatives have shown promise in managing diabetes by inhibiting α-amylase activity:
- α-Amylase Inhibition : Compounds were tested for their ability to inhibit α-amylase with IC values reported as low as 0.68 µM, suggesting effective management of carbohydrate metabolism.
- Safety Profile : Notably, these compounds exhibited negligible cytotoxicity against normal cell lines, indicating a favorable safety profile for potential therapeutic use.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Cytotoxic Effects : A study published in NCBI reported that certain benzodioxole derivatives significantly inhibited cancer cell proliferation while exhibiting low toxicity towards normal cells .
- Diabetes Management Research : Research demonstrated that specific benzodioxole derivatives effectively reduced blood glucose levels in diabetic mouse models, showcasing their dual therapeutic potential .
Q & A
Basic: What are the key synthetic routes for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide, and what reagents are critical for its preparation?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Critical reagents include:
- N,N-dimethylformamide (DMF) as a solvent to enhance reaction efficiency.
- Sodium hydroxide or potassium carbonate to maintain basic conditions for amide bond formation.
- Protecting groups (e.g., benzyl or tert-butoxycarbonyl) to prevent unwanted side reactions during intermediate steps.
Temperature control (60–120°C) and pH monitoring are essential to optimize yields .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the benzodioxole (δ 6.8–7.2 ppm) and pyrrolidinone (δ 2.5–3.5 ppm) moieties.
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%).
- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak ([M+H] at m/z ~423.16) .
Advanced: How can reaction yields be optimized during the synthesis of intermediates?
Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Catalyst use: Pd/C or copper(I) iodide for coupling reactions (e.g., Suzuki-Miyaura).
- Temperature gradients: Slow heating (2°C/min) minimizes decomposition of thermally sensitive intermediates.
Yield improvements (15–20%) are achievable by quenching side reactions with scavengers like molecular sieves .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
- Substituent variation: Synthesize analogs with modifications to the benzodioxole (e.g., halogenation) or pyrrolidinone (e.g., alkyl chain elongation) groups.
- In vitro assays: Compare IC values in target-specific assays (e.g., kinase inhibition).
- Computational docking: Use AutoDock Vina to predict binding affinities to biological targets (e.g., COX-2 or EGFR).
Data from suggests the 2-oxopyrrolidin group enhances target engagement via hydrogen bonding .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
- Reproducibility checks: Validate assay conditions (e.g., cell line viability, incubation time).
- Metabolite screening: Use LC-MS to identify degradation products that may interfere with activity measurements.
- Dose-response curves: Ensure linearity (R > 0.95) to confirm potency claims.
highlights inconsistencies in IC values due to variations in ATP concentrations in kinase assays .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- QSAR modeling: Utilize MOE or Schrödinger to correlate logP values with membrane permeability.
- Molecular dynamics simulations: Simulate blood-brain barrier penetration using GROMACS.
- ADMET prediction: SwissADME or pkCSM can forecast bioavailability (%F > 30%) and toxicity (e.g., hERG inhibition).
notes the benzodioxole group improves metabolic stability in microsomal assays .
Advanced: What in vitro assay designs are optimal for evaluating its mechanism of action?
- Target-specific assays: Use fluorescence polarization for protein-ligand binding (K determination).
- Cell-based assays: Employ HEK293 or A549 lines with luciferase reporters to measure pathway inhibition (e.g., NF-κB).
- Control experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated blanks.
emphasizes the importance of pre-incubating compounds with serum proteins to mimic physiological conditions .
Advanced: How can researchers analyze the compound’s stability under varying storage conditions?
- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4 weeks.
- Analytical monitoring: Track degradation via UPLC-MS/MS and quantify impurities using peak area normalization.
- Stabilizers: Add antioxidants (e.g., BHT) or lyophilize for long-term storage.
indicates that the pyrrolidinone ring is susceptible to hydrolysis under acidic conditions (pH < 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
